2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Overview
Description
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridinyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aniline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is largely dependent on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring can facilitate binding to these targets, potentially inhibiting their activity or altering their function. The bromophenyl and pyridinyl groups can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole
- 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 2-(4-Bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole is unique due to the presence of the pyridinyl group, which can enhance its chemical reactivity and potential applications. The combination of the bromophenyl and pyridinyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUAIXZGXPOTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320239 | |
Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327049-76-3 | |
Record name | 2-(4-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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